molecular formula C19H26N4O3S B2587783 2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1396888-14-4

2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2587783
CAS No.: 1396888-14-4
M. Wt: 390.5
InChI Key: FFKQFUDODBVFFG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

  • Formation of the Piperidine Derivative: : The synthesis begins with the preparation of the piperidine derivative. This can be achieved through the reaction of pyrazine with piperidine under appropriate conditions to form 1-(pyrazin-2-yl)piperidine.

  • Sulfonamide Formation: : The next step involves the introduction of the ethanesulfonamide group. This is typically done by reacting the piperidine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

  • Aromatic Substitution: : Finally, the 4-methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the sulfonamide intermediate with 4-methoxyphenylboronic acid under palladium-catalyzed Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.

  • Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structure suggests it could act on specific receptors or enzymes, making it a promising candidate for the development of new medications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-N-(piperidin-4-yl)methanesulfonamide
  • 2-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide stands out due to the presence of the pyrazine ring. This heterocyclic moiety can impart unique electronic and steric properties, potentially enhancing the compound’s biological activity and selectivity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-26-18-4-2-16(3-5-18)8-13-27(24,25)22-14-17-6-11-23(12-7-17)19-15-20-9-10-21-19/h2-5,9-10,15,17,22H,6-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKQFUDODBVFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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